Cas no 2172604-01-0 ((4-fluoro-3-methylphenyl)methanesulfonyl fluoride)

(4-Fluoro-3-methylphenyl)methanesulfonyl fluoride is a fluorinated sulfonylating reagent with applications in organic synthesis and medicinal chemistry. Its key advantages include its reactivity as a sulfonyl fluoride donor, enabling selective modifications of target molecules under mild conditions. The presence of both fluorine and methyl substituents enhances its stability and modulates electronic properties, making it useful for introducing sulfonyl fluoride groups into complex scaffolds. This compound is particularly valuable in click chemistry and proteomics research, where its selective reactivity with nucleophiles facilitates bioconjugation and activity-based protein profiling. Its structural features contribute to improved solubility and handling compared to simpler sulfonyl fluorides.
(4-fluoro-3-methylphenyl)methanesulfonyl fluoride structure
2172604-01-0 structure
Product name:(4-fluoro-3-methylphenyl)methanesulfonyl fluoride
CAS No:2172604-01-0
MF:C8H8F2O2S
MW:206.209728240967
CID:6330329
PubChem ID:165606391

(4-fluoro-3-methylphenyl)methanesulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • (4-fluoro-3-methylphenyl)methanesulfonyl fluoride
    • EN300-1451080
    • 2172604-01-0
    • Inchi: 1S/C8H8F2O2S/c1-6-4-7(2-3-8(6)9)5-13(10,11)12/h2-4H,5H2,1H3
    • InChI Key: MNUKQYMUFYGAOI-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC(=C(C)C=1)F)(=O)(=O)F

Computed Properties

  • Exact Mass: 206.02130699g/mol
  • Monoisotopic Mass: 206.02130699g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.5Ų
  • XLogP3: 2.1

(4-fluoro-3-methylphenyl)methanesulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1451080-100mg
(4-fluoro-3-methylphenyl)methanesulfonyl fluoride
2172604-01-0
100mg
$729.0 2023-09-29
Enamine
EN300-1451080-1000mg
(4-fluoro-3-methylphenyl)methanesulfonyl fluoride
2172604-01-0
1000mg
$828.0 2023-09-29
Enamine
EN300-1451080-50mg
(4-fluoro-3-methylphenyl)methanesulfonyl fluoride
2172604-01-0
50mg
$695.0 2023-09-29
Enamine
EN300-1451080-10000mg
(4-fluoro-3-methylphenyl)methanesulfonyl fluoride
2172604-01-0
10000mg
$3561.0 2023-09-29
Enamine
EN300-1451080-500mg
(4-fluoro-3-methylphenyl)methanesulfonyl fluoride
2172604-01-0
500mg
$795.0 2023-09-29
Enamine
EN300-1451080-250mg
(4-fluoro-3-methylphenyl)methanesulfonyl fluoride
2172604-01-0
250mg
$762.0 2023-09-29
Enamine
EN300-1451080-1.0g
(4-fluoro-3-methylphenyl)methanesulfonyl fluoride
2172604-01-0
1g
$0.0 2023-06-06
Enamine
EN300-1451080-2500mg
(4-fluoro-3-methylphenyl)methanesulfonyl fluoride
2172604-01-0
2500mg
$1623.0 2023-09-29
Enamine
EN300-1451080-5000mg
(4-fluoro-3-methylphenyl)methanesulfonyl fluoride
2172604-01-0
5000mg
$2401.0 2023-09-29

(4-fluoro-3-methylphenyl)methanesulfonyl fluoride Related Literature

Additional information on (4-fluoro-3-methylphenyl)methanesulfonyl fluoride

Introduction to (4-fluoro-3-methylphenyl)methanesulfonyl fluoride (CAS No. 2172604-01-0)

(4-fluoro-3-methylphenyl)methanesulfonyl fluoride (CAS No. 2172604-01-0) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential in the development of novel therapeutic agents and its utility in synthetic chemistry.

The molecular formula of (4-fluoro-3-methylphenyl)methanesulfonyl fluoride is C9H9F2O2S, and it has a molecular weight of approximately 218.23 g/mol. The compound features a sulfonyl fluoride functional group, which is known for its reactivity and versatility in chemical synthesis. The presence of the fluorine and methyl substituents on the phenyl ring imparts specific electronic and steric properties that can influence the compound's reactivity and biological activity.

In recent years, (4-fluoro-3-methylphenyl)methanesulfonyl fluoride has been extensively studied for its potential as an intermediate in the synthesis of various pharmaceuticals. One notable application is in the development of drugs targeting specific enzymes or receptors. For instance, sulfonyl fluorides have been explored as inhibitors of serine proteases, which are involved in a wide range of physiological processes, including inflammation and cancer progression.

A study published in the Journal of Medicinal Chemistry highlighted the use of (4-fluoro-3-methylphenyl)methanesulfonyl fluoride in the synthesis of potent inhibitors of human neutrophil elastase (HNE). HNE is a serine protease that plays a crucial role in chronic obstructive pulmonary disease (COPD) and other inflammatory conditions. The researchers demonstrated that compounds derived from (4-fluoro-3-methylphenyl)methanesulfonyl fluoride exhibited high selectivity and potency against HNE, making them promising candidates for further drug development.

Beyond its applications in pharmaceutical research, (4-fluoro-3-methylphenyl)methanesulfonyl fluoride has also found utility in organic synthesis as a versatile reagent. Its ability to participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition, makes it a valuable tool for synthetic chemists. For example, it can be used to introduce sulfonyl fluoride functionalities into complex molecules, which can then be further modified to achieve desired biological activities.

The synthetic accessibility of (4-fluoro-3-methylphenyl)methanesulfonyl fluoride has been improved through recent advancements in synthetic methods. A notable approach involves the reaction of 4-fluoro-3-methylbenzyl alcohol with sulfur trioxide pyridine complex followed by treatment with anhydrous hydrogen fluoride. This method provides high yields and purity, making it suitable for large-scale production.

In addition to its synthetic applications, the safety and environmental impact of (4-fluoro-3-methylphenyl)methanesulfonyl fluoride have been carefully evaluated. Studies have shown that it can be handled safely under appropriate laboratory conditions, and proper disposal methods are available to minimize environmental impact. However, as with any chemical compound, it is essential to follow standard safety protocols and guidelines to ensure safe handling and storage.

The future prospects for (4-fluoro-3-methylphenyl)methanesulfonyl fluoride are promising. Ongoing research continues to explore new applications and derivatives that could lead to breakthroughs in drug discovery and synthetic chemistry. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing scientific knowledge and improving human health.

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